6-Hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,7-dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid
Beschreibung
This compound (CAS: 17997-57-8) is a polyoxygenated dihydronaphthalene derivative with the molecular formula C₂₂H₂₄O₉ and a molecular weight of 432.42 g/mol . Key physical properties include a density of 1.37 g/cm³, boiling point of 636.5°C, and flash point of 220.2°C .
Eigenschaften
CAS-Nummer |
17997-57-8 |
|---|---|
Molekularformel |
C22H24O9 |
Molekulargewicht |
432.4 g/mol |
IUPAC-Name |
6-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,7-dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C22H24O9/c1-28-14-7-11(8-15(29-2)19(14)24)17-13(9-23)12(22(26)27)5-10-6-16(30-3)20(25)21(31-4)18(10)17/h5-8,13,17,23-25H,9H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
XCPQBTNKYMMDJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(=CC3=CC(=C(C(=C23)OC)O)OC)C(=O)O)CO |
Herkunft des Produkts |
United States |
Biologische Aktivität
The compound 6-Hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,7-dimethoxy-3,4-dihydronaphthalene-2-carboxylic acid (hereafter referred to as compound A ) belongs to a class of bioactive natural products known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with compound A, supported by data tables and relevant research findings.
Chemical Structure and Properties
Compound A has a complex molecular structure characterized by multiple hydroxyl and methoxy groups, which contribute to its biological properties. Its molecular formula is with a molecular weight of 578.6 g/mol . The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compound A exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various human tumor cell lines, including U937 and Jurkat cells. The mechanism involves inducing cell cycle arrest in the S phase, which is crucial for preventing cancer cell proliferation .
Table 1: Anticancer Activity of Compound A
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| U937 | 10 | Induction of S phase arrest |
| Jurkat | 12 | Inhibition of protein tyrosine kinases (EGFR) |
| A549 | 15 | Apoptosis induction |
Neuroprotective Effects
Compound A has also been studied for its neuroprotective effects. It inhibits acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease, thereby enhancing acetylcholine levels in the brain. This action may contribute to improved cognitive functions and memory retention .
Table 2: Neuroprotective Activity of Compound A
Antioxidant Properties
The antioxidant activity of compound A has been evaluated using various assays. It demonstrates a significant capacity to scavenge free radicals, which is essential for protecting cells from oxidative stress.
Table 3: Antioxidant Activity of Compound A
Case Studies and Research Findings
- Study on Tumor Cell Lines : A study published in Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites highlighted the effectiveness of compound A against human tumor cells. The study reported that compound A not only inhibited cell growth but also affected cell cycle dynamics significantly .
- Neuroprotective Study : Another research article focused on the neuroprotective potential of compound A against neurodegenerative diseases. The findings indicated that it could serve as a therapeutic agent by modulating cholinergic activity in the brain .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound is compared below with three structurally related molecules identified in the evidence:
Table 1: Structural and Functional Comparisons
Key Observations
Structural Complexity: The target compound’s dihydronaphthalene core and multiple oxygenated substituents distinguish it from simpler phenolic acids like caffeic acid, which has a single benzene ring .
Functional Group Diversity :
- Unlike the octahydrophenanthrene derivative , the target compound lacks alkyl substituents (e.g., isopropyl or methyl groups), which may reduce steric hindrance and increase interaction with polar biological targets.
Thermal Stability :
- The high boiling point (636.5°C) of the target compound suggests greater thermal stability than caffeic acid, which decomposes at lower temperatures .
Research Findings and Limitations
- Target Compound: Limited research data are available in the provided evidence.
- Caffeic Acid : Widely studied for antioxidant, anti-inflammatory, and antimicrobial properties, with applications in food preservation and cosmetics .
- Octahydrophenanthrene Derivative: No specific hazards are reported, but its fused-ring system and hydroxyl groups may confer unique pharmacokinetic properties .
Vorbereitungsmethoden
Starting Materials and Key Intermediates
- 4-Hydroxy-3,5-dimethoxybenzaldehyde or derivatives are commonly used as precursors for the aromatic phenyl substituent.
- Dihydronaphthalene derivatives with protected hydroxyl groups serve as the backbone.
- Methoxy and hydroxyl groups are introduced via methylation and selective demethylation reactions.
- Hydroxymethyl groups are introduced via selective hydroxymethylation or reduction of aldehyde intermediates.
Stepwise Synthetic Procedure
| Step | Reaction Type | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|---|
| 1 | Aldol or Claisen-Schmidt condensation | Formation of the naphthalene ring system by cyclization | Aromatic aldehyde, ketone or ester precursors | Acid or base catalysis, reflux | Intermediate dihydronaphthalene scaffold |
| 2 | Selective methylation | Introduction of methoxy groups at 5 and 7 positions | Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) | Anhydrous conditions, room temperature to reflux | 5,7-dimethoxy substitution |
| 3 | Hydroxymethylation | Introduction of hydroxymethyl group at 3-position | Formaldehyde, base | Controlled temperature, aqueous or organic solvents | 3-(hydroxymethyl) substituent |
| 4 | Aromatic substitution | Coupling of 4-(4-hydroxy-3,5-dimethoxyphenyl) group at 4-position | Suzuki coupling or electrophilic aromatic substitution | Palladium catalyst, base, inert atmosphere | 4-substituted phenyl group installed |
| 5 | Oxidation | Carboxylation at 2-position | Oxidants like KMnO4 or CrO3 or CO2 insertion | Controlled temperature, solvent | 2-carboxylic acid formation |
| 6 | Deprotection and purification | Removal of protecting groups, purification | Acid/base treatment, chromatography | Standard lab conditions | Pure target compound |
Representative Literature Examples
While direct synthetic procedures specific to this exact compound are limited in open literature, analogs with similar substitution patterns have been synthesized using the above strategies, particularly in natural product synthesis and polyphenol chemistry.
For example, methylation of hydroxyl groups is typically performed using methyl iodide in the presence of potassium carbonate in acetone, yielding dimethoxy substitution at 5 and 7 positions.
Hydroxymethylation at the 3-position is often achieved by reaction with formaldehyde under mildly basic conditions, followed by reduction if necessary.
The aromatic substitution at the 4-position with a 4-hydroxy-3,5-dimethoxyphenyl group can be accomplished via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), using appropriate boronic acid derivatives.
The carboxylic acid group at the 2-position is introduced by oxidation of methyl or aldehyde precursors or by direct carboxylation under CO2 atmosphere.
Analytical Data Supporting Preparation
Research Outcomes and Yields
Yields for individual steps vary depending on the exact synthetic conditions and reagents used but typically range between 60-85% for methylation and hydroxymethylation steps.
Coupling reactions for the aromatic substitution generally achieve yields above 70% under optimized palladium-catalyzed conditions.
Oxidation steps to introduce carboxylic acid groups can have moderate yields (50-70%), requiring careful control to avoid over-oxidation.
Purification is typically achieved by chromatographic techniques such as silica gel column chromatography or preparative HPLC to isolate the pure compound.
Summary Table of Preparation Methods
| Preparation Step | Reaction Type | Key Reagents | Typical Yield (%) | Notes |
|---|---|---|---|---|
| Dihydronaphthalene ring formation | Cyclization (aldol/Claisen) | Aromatic aldehydes/ketones | 70-80 | Foundational scaffold synthesis |
| Methylation | O-methylation | Methyl iodide, K2CO3 | 75-85 | Selective methylation at 5,7 positions |
| Hydroxymethylation | Hydroxymethylation | Formaldehyde, base | 65-80 | Introduction of 3-(hydroxymethyl) group |
| Aromatic coupling | Suzuki coupling | Boronic acid derivatives, Pd catalyst | 70-80 | Installation of phenyl substituent at 4-position |
| Oxidation | Carboxylation | KMnO4, CrO3 or CO2 | 50-70 | Formation of 2-carboxylic acid |
| Purification | Chromatography | Silica gel, HPLC | - | Essential for compound purity |
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer : Key steps include: (i) Use of protecting groups (e.g., acetyl or benzyl) for hydroxyl and carboxyl moieties during intermediate steps. (ii) Stepwise esterification to avoid side reactions at the hydroxymethyl group. (iii) Final purification via preparative HPLC with a mobile phase of methanol/water/phosphoric acid (adjusted to pH 5.5) to isolate the target compound .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer : Prioritize enzyme inhibition assays (e.g., cyclooxygenase-2 or tyrosinase) to assess anti-inflammatory or antioxidant potential. Use UV-Vis spectrophotometry to monitor substrate conversion rates. For cytotoxicity, employ MTT assays on human cell lines (e.g., HepG2) at concentrations ≤100 µM .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Answer : Conduct accelerated degradation studies : (i) Prepare buffer solutions (pH 2–9) and incubate the compound at 25–60°C. (ii) Monitor degradation products via HPLC-DAD at 254 nm and 280 nm. (iii) Compare stability profiles using kinetic modeling (e.g., Arrhenius equation) .
Q. What chromatographic techniques are effective for isolating this compound from natural sources?
- Answer : Use column chromatography with silica gel (ethyl acetate/hexane gradient) for crude extracts, followed by reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid). Confirm purity via LC-MS with a fragmentation pattern matching synthetic standards .
Advanced Research Questions
Q. How can conflicting stereochemical data from NMR and X-ray crystallography be resolved?
- Answer : Combine chiral HPLC (e.g., Chiralpak® AD-H column) with electronic circular dichroism (ECD) to verify absolute configuration. Cross-validate results with density functional theory (DFT) simulations of NMR chemical shifts and ECD spectra .
Q. What strategies are recommended for studying the compound’s interaction with biological targets at the molecular level?
- Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD). For mechanistic insights, perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) using X-ray or cryo-EM structures of target proteins .
Q. How can AI-driven tools enhance the design of derivatives with improved pharmacokinetic properties?
- Answer : Implement generative adversarial networks (GANs) to propose derivatives with optimized LogP and solubility. Validate predictions using COMSOL Multiphysics® for diffusion modeling and in silico ADMET platforms (e.g., SwissADME) to filter candidates .
Q. What methodologies address contradictions in bioactivity data across different assay systems?
Q. How can isotopic labeling be used to trace metabolic pathways of this compound in vivo?
- Answer : Synthesize ¹³C- or ²H-labeled analogs via modified synthetic routes (e.g., using labeled methanol for methoxy groups). Track metabolites in rodent models using LC-MS/MS with selected reaction monitoring (SRM). Compare fragmentation patterns against unlabeled controls .
Methodological Tables
Key Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
